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Abstract

Apocynol A, a molecule with the chemical formula C13H2003, presents a complex structure
amenable to detailed spectroscopic analysis. This guide provides a comprehensive overview of
its anticipated spectroscopic data across Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the limited availability of published
experimental spectra for Apocynol A, this document presents predicted data based on its
known chemical structure, alongside standardized experimental protocols for acquiring such
data. This serves as a foundational resource for researchers engaged in the isolation,
synthesis, or analysis of Apocynol A and related compounds.

Chemical Structure

Apocynol A is chemically defined as (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-
(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one. Its structure contains several key functional
groups that are distinguishable by spectroscopic methods: a ketone, two hydroxyl groups, a
trans-disubstituted alkene, and various aliphatic carbons, including two geminal methyl groups.

Molecular Formula: C13H2003[1] Molar Mass: 224.30 g/mol [1]

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for Apocynol A. These
predictions are derived from established principles of NMR, MS, and IR spectroscopy and are
intended to guide the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for Apocynol A (in CDCls, 400 MHZz)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~6.0-6.2 d 1H Vinylic H

~5.8-6.0 dd 1H Vinylic H

~5.9 S 1H Enone H

~4.3-45 m 1H CH-OH
CH2-OH

~4.1-4.3 d 1H , .
(diastereotopic)
CH2-OH

~3.9-4.1 d 1H . _
(diastereotopic)

~25-2.7 m 1H Allylic H

~2.2-2.4 m 2H CHz (cyclohexenone)

~1.8-2.0 brs 2H OHx?2

~1.2-14 d 3H CHs-CH

~11 S 3H gem-CHs

~1.0 S 3H gem-CHs

Table 2: Predicted 13C NMR Data for Apocynol A (in CDCls, 100 MHz)
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Chemical Shift (6, ppm) Carbon Type Assighment
~198-202 C=0 Ketone

~ 160-165 C Enone C=C
~130-135 CH Vinylic CH
~125-130 CH Vinylic CH
~120-125 C Enone C=C

~ 65-70 CH-OH Hydroxylic CH

~ 60-65 CH2-OH Hydroxylic CHz

~ 50-55 CH Allylic CH

~ 35-40 C Quaternary C (gem-dimethyl)
~ 30-35 CH: Cyclohexenone CH:2
~ 25-30 CHs gem-CHs

~20-25 CHs gem-CHs

~ 18-22 CHs CHs-CH

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for Apocynol A (Electron lonization - EI)
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miz Interpretation

224 [M]* (Molecular lon)

206 [M - H20]*

191 [M - H20 - CHs]*

181 [M - C3H7O]* (loss of hydroxybutyl side chain)
163 [M - H20 - C3H-,QO]*

153 Further fragmentation

137 Further fragmentation

43 [CsH7]* or [CH3CO]*

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for Apocynol A

Wavenumber (cm~?)

Functional Group Description

3500-3200 (broad)

O-H

Alcohol stretch

3050-3010 C-H Alkene stretch

2960-2850 C-H Alkane stretch

1680-1660 C=0 a,B-unsaturated ketone stretch
1650-1630 c=C Alkene stretch

1470-1450 C-H Alkane bend

1200-1000 C-O0 Alcohol stretch

970960 o Trans alkene out-of-plane

bend

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of a natural product like
Apocynol A.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of purified Apocynol A in approximately 0.7 mL of
deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0O ppm).

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical
parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64
scans.

e 13C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 MHz. A
90-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans
(e.g., 1024 or more) are generally required due to the low natural abundance of 13C. Proton
decoupling is used to simplify the spectrum to single lines for each carbon.

Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the purified sample (in a suitable volatile
solvent or as a solid probe) into the mass spectrometer.

« lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce
ionization and fragmentation.

e Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio
(m/z) using a quadrupole or time-of-flight analyzer.

» Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by
dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
Alternatively, for a solid sample, prepare a KBr pellet.
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e Acquisition: Place the sample in the path of the IR beam of a Fourier-transform infrared (FT-
IR) spectrometer.

e Analysis: Record the interferogram and perform a Fourier transform to obtain the infrared
spectrum, typically in the range of 4000-400 cm~1.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of a
natural product like Apocynol A.
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Final Structure of Apocynol A
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Caption: Workflow for the isolation and structural elucidation of Apocynol A.

Logical Pathway for Data Interpretation
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The following diagram outlines the logical process for interpreting the combined spectroscopic
data to determine the structure of an unknown compound, exemplified by Apocynol A.

Begin with Sp: pic Data
T NMR Data
MS Data
3C NMR: 1H NMR:

Molecular lon Peak (m/z) - ~200 ppm (C=0) - Alkene protons
=> Molecular Weight - 120-160 ppm (C=C) - Alcohol protons

- 60-70 ppm (C-O) - Aliphatic protons

l i IR Data

Broad peak ~3400 cm~* Peak ~1640 cm*

High-Resolution MS
=> C=C (Alkene)

=> Molecular Formula (C13H2003)

2D NMR (COSY, HSQC):
Establish H-H & C-H connectivities => O-H (Alcohol)

Strong peak ~1670 cm~*
=> C=0 (Ketone)
.

Combine All Data Fragments |«
Assemble Structure of Apocynol A

Click to download full resolution via product page

Caption: Logical flow for interpreting spectroscopic data of Apocynol A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Apocynol A| C13H2003 | CID 11053300 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Characterization of Apocynol A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1158716#spectroscopic-data-of-apocynol-a-nmr-ms-

ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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